molecular formula C10H8N2O3 B2850626 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1006492-88-1

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2850626
CAS No.: 1006492-88-1
M. Wt: 204.185
InChI Key: HYHGNSBTVTYOIK-UHFFFAOYSA-N
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Description

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyl group at the 4-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position

Biochemical Analysis

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism, which may influence their reactivity . This could potentially impact the interactions of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid with enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds have been shown to have potent in vitro antipromastigote activity , suggesting that this compound may also have significant effects on cellular processes.

Molecular Mechanism

Related compounds have been shown to have desirable fitting patterns in the LmPTR1 pocket (active site) characterized by lower binding free energy , suggesting that this compound may also interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

Related compounds have been shown to exhibit proton exchange, an intermolecular process , which could potentially influence the stability and long-term effects of this compound on cellular function.

Metabolic Pathways

Pyrazoles, the class of compounds to which it belongs, are known to be involved in various reactions, including radical addition followed by intramolecular cyclization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the hydroxyl and carboxylic acid groups . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-hydroxy-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHGNSBTVTYOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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